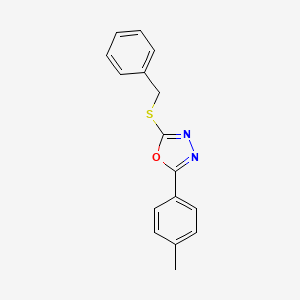![molecular formula C13H14N4O3 B5875161 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as EPMB and is a member of the pyrazole class of compounds. EPMB has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research.
作用機序
EPMB exerts its anti-cancer effects by inhibiting the activity of a protein called AKT, which is involved in cell survival and proliferation. By inhibiting AKT, EPMB induces cell death in cancer cells. Additionally, EPMB has been found to inhibit the activity of a protein called PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can also induce cell death in cancer cells.
Biochemical and Physiological Effects:
EPMB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. EPMB has also been found to inhibit the activity of enzymes involved in glucose metabolism, such as hexokinase and pyruvate kinase. Additionally, EPMB has been shown to inhibit the activity of enzymes involved in DNA repair, such as PARP.
実験室実験の利点と制限
EPMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have potent anti-cancer effects, making it a promising candidate for further research. However, EPMB also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
将来の方向性
There are several future directions for research on EPMB. One potential avenue of research is to further investigate its mechanism of action, which may lead to the development of more effective anti-cancer therapies. Additionally, EPMB could be studied in combination with other anti-cancer agents to determine whether it has synergistic effects. Finally, EPMB could be studied in animal models to determine its effectiveness in vivo and to optimize its dosing and delivery.
合成法
The synthesis of EPMB involves the reaction of 4-nitrobenzoyl chloride with 1-ethyl-1H-pyrazole-4-methanol in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure EPMB.
科学的研究の応用
EPMB has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. EPMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-16-9-10(8-15-16)7-14-13(18)11-3-5-12(6-4-11)17(19)20/h3-6,8-9H,2,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASFJDQOBCUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)





![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)